1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene
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Overview
Description
1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene is a complex organic compound characterized by its multiple bromine substitutions on a phenyl ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene typically involves multiple steps of bromination and coupling reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine and a suitable catalyst such as iron(III) bromide or aluminum chloride . The process is optimized for high efficiency and purity, ensuring that the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce larger, more complex aromatic systems .
Scientific Research Applications
1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Pharmaceutical Research: It can be used in the synthesis of potential drug candidates by providing a scaffold for further functionalization.
Mechanism of Action
The mechanism of action for 1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene in chemical reactions involves the activation of the bromine atoms, which can then participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with a single bromine substitution on a benzene ring.
1-bromo-2-isopropoxybenzene: Another brominated benzene derivative with different functional groups.
Uniqueness
1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene is unique due to its multiple bromine substitutions and the potential for forming complex aromatic systems through coupling reactions. This makes it a valuable compound in organic synthesis and material science .
Properties
Molecular Formula |
C24H16Br2 |
---|---|
Molecular Weight |
464.2 g/mol |
IUPAC Name |
1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene |
InChI |
InChI=1S/C24H16Br2/c25-23-15-7-5-13-21(23)19-11-3-1-9-17(19)18-10-2-4-12-20(18)22-14-6-8-16-24(22)26/h1-16H |
InChI Key |
ISMOGKBLTSEBHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C3=CC=CC=C3Br)C4=CC=CC=C4Br |
Origin of Product |
United States |
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